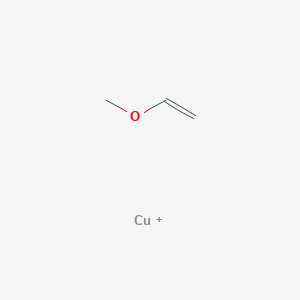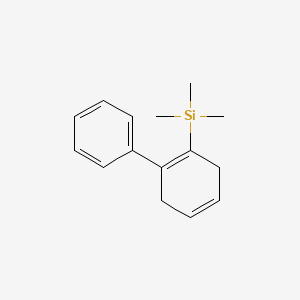
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-fluorobenzaldehyde with 5,6-dimethylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in certain applications compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
870171-40-7 |
|---|---|
Formule moléculaire |
C16H12FNO2 |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-5,6-dimethylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO2/c1-9-6-13-14(7-10(9)2)16(20)18(15(13)19)12-5-3-4-11(17)8-12/h3-8H,1-2H3 |
Clé InChI |
XKJPQFREHPUKSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



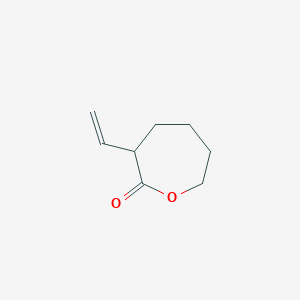
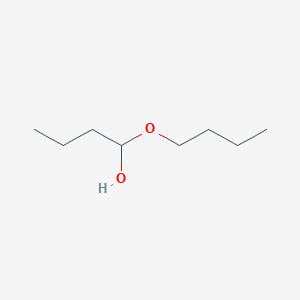
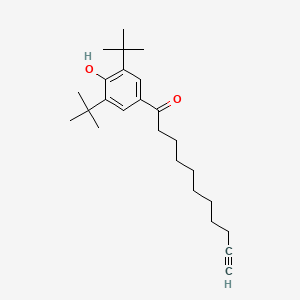
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)






